molecular formula C7H11NO4 B12876220 (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid

(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid

Cat. No.: B12876220
M. Wt: 173.17 g/mol
InChI Key: OQWHXHYZFMIILA-WDSKDSINSA-N
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Description

(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid (CAS: 46122-47-8 ) is a chiral proline derivative with the molecular formula C 7 H 11 NO 4 . This compound belongs to the class of 4-substituted pyrrolidine-2-carboxylic acids, which are valued in scientific research for their ability to exert stereoelectronic control and restrict the conformation of peptide chains . The acetoxy group at the 4-position can serve as a versatile synthetic handle for further chemical modifications or can impart specific steric and electronic effects that influence the backbone structure of peptides . In research applications, 4-substituted prolines are widely employed in medicinal chemistry and peptide science to control local structure and stability . Similar compounds have been used as key intermediates in the synthesis of more complex molecules and as catalysts in asymmetric synthesis . The (2S,4S) stereochemistry is particularly significant for the conformational preferences it imposes on the pyrrolidine ring. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(2S,4S)-4-acetyloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

OQWHXHYZFMIILA-WDSKDSINSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](NC1)C(=O)O

Canonical SMILES

CC(=O)OC1CC(NC1)C(=O)O

Origin of Product

United States

Preparation Methods

Protection and Activation of the Hydroxyl Group

  • The 4-hydroxyl group of (2S,4S)-4-hydroxyproline is protected by acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is typically carried out at low temperatures (0–25 °C) to avoid side reactions and racemization.

  • Alternative methods involve converting the hydroxyl group into a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution to introduce the acetoxy group, but direct acetylation is preferred for simplicity and stereochemical retention.

Use of Protecting Groups on the Nitrogen and Carboxyl Functions

  • To prevent unwanted side reactions, the amino group is often protected with tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups during the acetylation step.

  • The carboxylic acid may be protected as a tert-butyl ester or methyl ester to improve solubility and facilitate purification.

Cyclization and Ring Closure

  • The pyrrolidine ring is maintained from the starting hydroxyproline; thus, no additional cyclization is generally required.

  • However, in some synthetic routes, lactonization or intramolecular Mitsunobu reactions are employed to invert stereochemistry at the 4-position if needed, as demonstrated in related proline derivative syntheses.

Deprotection and Purification

  • After acetylation, protecting groups on nitrogen and carboxyl are removed under acidic or basic conditions, depending on the protecting group used.

  • Final purification is achieved by recrystallization or chromatographic techniques such as silica gel column chromatography or preparative HPLC.

Representative Synthetic Route Example

Step Reagents/Conditions Yield (%) Notes
1. Protection of amino group Boc anhydride, THF, 0 °C to RT 85–90 Protects amine to prevent side reactions
2. Acetylation of 4-hydroxyl Acetic anhydride, pyridine, 0–25 °C 75–85 Selective acetylation preserving stereochemistry
3. Deprotection of Boc group 2 M HCl in dioxane, RT 80–90 Removes Boc without affecting acetoxy group
4. Purification Recrystallization or chromatography Ensures high purity and stereochemical integrity

Alternative Methods and Stereochemical Considerations

  • Inversion of configuration at the 4-position can be achieved by intramolecular Mitsunobu reactions followed by hydrolysis, allowing access to the (2S,4S) isomer from the (2S,4R) precursor.

  • Mesylation or tosylation of the 4-hydroxyl followed by nucleophilic substitution with acetate ion is another route but may risk partial racemization or side reactions.

  • The use of sterically hindered esters (e.g., tert-butyl esters) during fluorination or acetylation steps has been shown to prevent intramolecular side reactions, improving yield and stereochemical purity.

Reaction Conditions Impact on Yield and Purity

  • Temperature control is critical during acetylation to avoid hydrolysis or over-acetylation.

  • Choice of solvent (e.g., dichloromethane, THF, or pyridine) affects reaction rate and selectivity.

  • Use of mild acidic conditions for deprotection preserves the acetoxy group and prevents epimerization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Stereochemical Outcome Reference
Direct acetylation (2S,4S)-4-hydroxyproline Acetic anhydride, pyridine 0–25 °C, 2–4 h 75–85 Retains (2S,4S) configuration
Mitsunobu inversion + acetylation (2S,4R)-4-hydroxyproline DIAD, PPh3, acetic acid RT, 12 h 70–75 Inverts 4-position to (2S,4S)
Mesylation + substitution (2S,4S)-4-hydroxyproline ester MsCl, pyridine; NaOAc 0–25 °C 60–70 Retains configuration if controlled

Research Findings and Industrial Relevance

  • The two-step approach involving intramolecular Mitsunobu reaction to form a lactone intermediate followed by hydrolysis has been demonstrated to be scalable and efficient for producing (2S,4S)-N-Boc-4-hydroxy-L-proline, a key intermediate for acetylation to the target compound.

  • Automated synthesis methods have been developed for related fluorinated derivatives, indicating potential for adaptation to acetoxy derivatives in industrial settings.

  • The stereochemical purity (>99%) and stability of the acetoxy derivative under mild acidic conditions make it suitable for pharmaceutical applications where chiral integrity is essential.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Stereochemical Variations

  • C4 Configuration : The (2S,4S) configuration in the target compound contrasts with (2S,4R) isomers (e.g., CAS 336818-78-1), where the C4 substituent’s spatial orientation alters intermolecular interactions. For example, (2S,4R)-Boc-4-phenylpyrrolidine-2-carboxylic acid exhibits distinct hydrogen-bonding patterns compared to its (2S,4S) counterpart, affecting crystallinity and solubility .
  • Conformational Effects : Crystal structure studies of analogs (e.g., (2S,4S)-thiazolidine derivatives) reveal that substituents influence ring puckering. The thiazolidine ring adopts an envelope conformation, with hydrogen bonds (O–H⋯N) forming helical chains . Such conformational preferences are critical for biological activity and crystallization behavior.

Functional Group Modifications

Ester vs. Carbamate :

  • The acetoxy group in the target compound is hydrolyzable under acidic/basic conditions, enabling selective deprotection. In contrast, Boc-protected analogs (e.g., CAS 96314-29-3) require stronger acids (e.g., TFA) for cleavage, making them stable during peptide couplings .
  • Bromo (CAS 16257-69-5) and fluoro (CAS 1007912-97-1) substituents introduce electronegativity and steric effects, impacting reactivity in nucleophilic substitutions .

Hydrophobic vs. Hydrophilic Groups :

  • Phenyl (CAS 96314-29-3) and tert-butyl groups enhance hydrophobicity, favoring membrane permeability in drug candidates.
  • Hydroxymethyl (CAS 2370-39-0) and methoxy (CAS 75176-09-9) groups improve aqueous solubility, beneficial for pharmacokinetics .

Biological Activity

(2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been explored in recent research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₅H₉NO₃
  • Molecular Weight : 131.13 g/mol
  • CAS Number : 45091155

The compound features a pyrrolidine ring with an acetoxy group at the 4-position and a carboxylic acid at the 2-position, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

Preliminary studies have shown that this compound may possess antiviral properties. It has been tested against several viruses, including influenza and herpes simplex virus (HSV). The mechanism appears to involve the inhibition of viral replication.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response, reducing inflammation and aiding in recovery from infections.
  • Direct Interaction with Pathogens : The structural characteristics allow it to interact directly with microbial membranes or viral envelopes.

Case Studies

  • In Vivo Efficacy Against Bacterial Infections :
    A study conducted on mice infected with Staphylococcus aureus showed that administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls. The compound was administered at a dosage of 10 mg/kg body weight.
  • Influenza Virus Model :
    In a controlled experiment with influenza-infected mice, treatment with this compound led to improved survival rates and reduced viral titers in lung tissues. The study highlighted its potential as a therapeutic agent during influenza outbreaks.
  • Safety Profile Assessment :
    Toxicological evaluations indicate that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during acute toxicity tests.

Q & A

Q. What are the common synthetic routes for (2S,4S)-4-Acetoxypyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via stereoselective reactions, often starting from proline derivatives. Key methods include:

  • Condensation reactions : D-Penicillamine reacts with aldehydes (e.g., 2-pyridinecarboxaldehyde) under mild conditions (50°C, methanol) to form thiazolidine intermediates, followed by oxidation or hydrolysis to yield the target compound .
  • Diastereoselective azidation : Azide introduction at the 4-position of pyrrolidine derivatives, followed by hydrolysis, achieves high stereocontrol. Catalysts like palladium or copper and solvents such as DMF are critical for optimizing yields .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) or Fmoc groups are used to protect the pyrrolidine nitrogen during synthesis, enabling selective functionalization at the 4-position .

Q. Table 1: Comparison of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Reference
CondensationD-Penicillamine, 2-pyridinecarboxaldehyde, MeOH, 50°C40
Diastereoselective AzidationPd/Cu catalysts, DMF, RT65–85
Boc ProtectionBoc anhydride, THF, 0°C70–90

Q. How is the stereochemistry of this compound confirmed?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (e.g., MoKα radiation) confirms the (2S,4S) configuration. For example, orthorhombic crystals (space group P2₁2₁2₁) with unit cell parameters a = 7.906 Å, b = 11.306 Å, c = 13.504 Å validate the stereochemistry .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations distinguish axial vs. equatorial substituents. The 4-acetoxy group shows distinct 13^{13}C shifts at ~170 ppm (C=O) and 21 ppm (CH₃) .

Advanced Research Questions

Q. How do reaction conditions affect diastereoselectivity in the synthesis of 4-substituted pyrrolidine derivatives?

Methodological Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing diastereoselectivity (>90% de) in azidation reactions .
  • Temperature control : Low temperatures (−20°C to 0°C) favor kinetic control, reducing epimerization during Boc protection .
  • Catalyst choice : Palladium catalysts promote β-hydride elimination in azide reductions, while copper avoids racemization .

Q. How can researchers resolve contradictions in reported yields for similar synthetic protocols?

Methodological Answer:

  • Purification methods : Discrepancies arise from HPLC vs. recrystallization. For example, HPLC purification of thiazolidine intermediates improves yield reproducibility (40% vs. 25% with column chromatography) .
  • Scale effects : Milligram-scale reactions often report higher yields due to easier impurity removal, whereas multigram syntheses face solubility challenges .
  • Analytical validation : LC-MS quantification of residual starting materials identifies incomplete reactions, guiding optimization .

Q. What intermolecular interactions stabilize the crystal lattice of this compound derivatives?

Methodological Answer:

  • Hydrogen bonding : O–H···N interactions between carboxyl and pyridyl groups form helical chains along the a-axis .
  • C–H···π contacts : Weak interactions (2.8–3.2 Å) between thiophene/phenyl rings and adjacent CH groups contribute to layer stacking .
  • Hydrophobic packing : tert-Butyl groups in Boc-protected derivatives minimize solvent inclusion, enhancing crystal stability .

Q. Table 2: Crystal Structure Parameters

CompoundSpace GroupUnit Cell Dimensions (Å)Intermolecular InteractionsReference
(2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-thiazolidine-4-carboxylic acidP2₁2₁2₁a = 7.906, b = 11.306, c = 13.504O–H···N, C–H···π
Boc-protected 4-chlorobenzyl derivativeP2₁/ca = 10.12, b = 14.35, c = 15.67van der Waals, C–Cl···H

Q. How does the 4-acetoxy group influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

  • Steric hindrance : The bulky 4-acetoxy group slows coupling kinetics with amino acids (e.g., 2× longer reaction time vs. proline derivatives) .
  • Electronic effects : Electron-withdrawing acetoxy reduces pyrrolidine basicity (pKa ~2.36), requiring stronger activating agents (e.g., HATU vs. EDCI) .

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